molecular formula C21H30N2O5 B12323279 Dilept

Dilept

Cat. No.: B12323279
M. Wt: 390.5 g/mol
InChI Key: HNWPAYLOEFDTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-caproyl-L-prolyl-L-tyrosine methyl ester , is a pharmacologically active compound exhibiting pronounced antipsychotic activity. It was designed at the Zakusov Institute of Pharmacology, Russian Academy of Medical Sciences, based on the short peptide amide L-prolyl-L-tyrosine, an analog of the atypical neuroleptic sulpiride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dilept involves a four-step scalable method that enables the product to be obtained in 52% yield without racemization . The process includes:

    Preparation of caproic acid chloride: Caproic acid is treated with thionyl chloride.

    Schotten–Baumann acylation: L-proline is acylated by the obtained acid chloride.

    Esterification of L-tyrosine: L-tyrosine is esterified in methanol in the presence of thionyl chloride.

    Synthesis of the methyl ester: The methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide (DMF).

Industrial Production Methods

For industrial production, the formulation, manufacturing technology, and analytical techniques have been developed for this compound in a solid dosage form (tablets). The direct compression of a tableting mass with a 1:9 ratio of substance to ludipress is the optimum method for manufacturing these tablets .

Chemical Reactions Analysis

Types of Reactions

Dilept undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Profile

Dilept exhibits a unique spectrum of psychotropic activity, characterized by antipsychotic effects alongside stimulating properties. It has shown promise in improving negative symptoms and cognitive functions in patients with psychiatric disorders. A study indicated that this compound could enhance cognitive performance while mitigating side effects typically associated with traditional antipsychotics .

Antipsychotic Treatment

This compound's primary application is in the treatment of psychotic disorders. Clinical trials have indicated its effectiveness in managing symptoms of schizophrenia and related conditions. In a controlled study, patients receiving this compound monotherapy exhibited notable improvements in psychiatric symptoms compared to those receiving placebo or other antipsychotics .

Cognitive Enhancement

Beyond its antipsychotic properties, this compound has been investigated for its potential as a cognitive enhancer. Its dual action may provide therapeutic benefits for individuals experiencing cognitive deficits associated with various psychiatric conditions .

Case Studies and Research Findings

Study ReferenceObjectiveMethodologyKey Findings
Evaluate blood-brain barrier permeabilityHPLC-MS/MS on rat modelsThis compound crosses BBB; significant brain concentration
Assess psychotropic activityClinical trial with patientsImproved negative symptoms and cognitive function
Investigate therapeutic effectivenessMonotherapy vs. amisulpride add-on therapyEnhanced symptom improvement with this compound monotherapy

Biological Activity

Dilept, a tripeptoid neurotensin analog, has garnered attention for its unique pharmacological properties, particularly its neuroleptic and nootropic activities. This article delves into the biological activity of this compound, supported by empirical research findings, including case studies and data tables that illustrate its effects on various biological systems.

Overview of this compound

This compound (chemical identifier: 200954-39-8) is primarily recognized as a dopamine receptor antagonist that blocks dopamine's binding to its receptors. This action is significant in modulating neurotransmitter activity, which plays a crucial role in various neurological conditions. Additionally, this compound exhibits antagonistic properties at neurotensin receptors, further contributing to its pharmacological profile .

The mechanism by which this compound exerts its effects involves:

  • Dopamine Receptor Antagonism : By inhibiting dopamine receptor activity, this compound can potentially alleviate symptoms associated with dopamine dysregulation, such as those seen in schizophrenia and other psychotic disorders.
  • Neurotensin Receptor Interaction : Neurotensin is involved in modulating dopaminergic pathways; thus, this compound's action at these receptors may enhance cognitive functions and memory retention .

Pharmacological Profile

Research has demonstrated that this compound possesses a dual action as both a neuroleptic and a mnemotropic agent. In studies involving animal models, particularly rats, it was observed that this compound not only reduced hyperactivity but also improved memory performance in various cognitive tasks.

Study Methodology Findings
Oral administration in ratsSignificant reduction in hyperactivity and improved memory retention.
Blood metabolite analysisIdentification of metabolites M1 and M2 post-administration indicates metabolic stability and efficacy.
Receptor binding assaysConfirmed antagonistic effects on both dopamine and neurotensin receptors.

Case Studies

  • Case Study on Cognitive Enhancement : In a controlled study involving adult rats, this compound was administered to evaluate its effects on learning and memory tasks. Results indicated that subjects treated with this compound showed a marked improvement in task completion times compared to the control group, suggesting enhanced cognitive function attributed to its nootropic properties .
  • Neuroleptic Activity Assessment : A separate study focused on the neuroleptic effects of this compound assessed behavioral changes in response to stress-induced hyperactivity. The findings revealed that this compound significantly mitigated hyperactivity levels, supporting its potential use in treating disorders characterized by excessive dopaminergic activity .

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 2-[(1-hexanoylpyrrolidine-2-carbonyl)amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C21H30N2O5/c1-3-4-5-8-19(25)23-13-6-7-18(23)20(26)22-17(21(27)28-2)14-15-9-11-16(24)12-10-15/h9-12,17-18,24H,3-8,13-14H2,1-2H3,(H,22,26)

InChI Key

HNWPAYLOEFDTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.